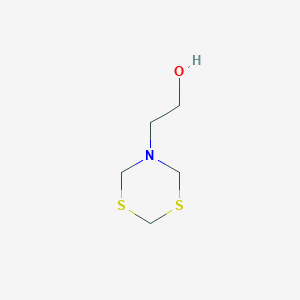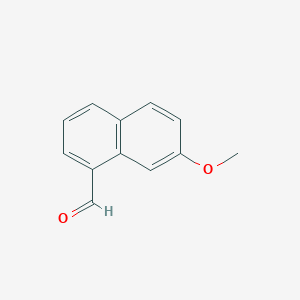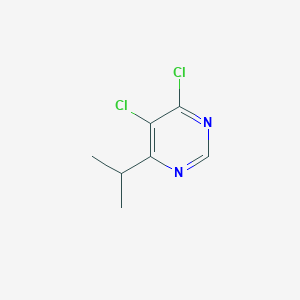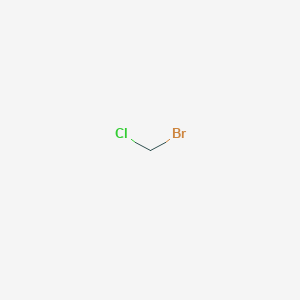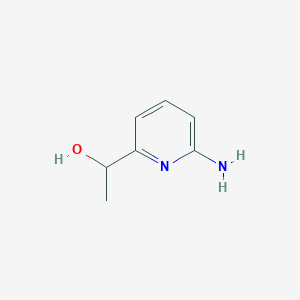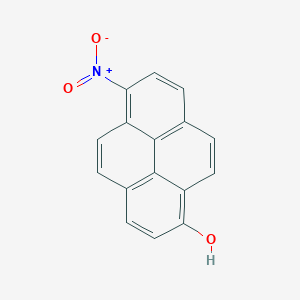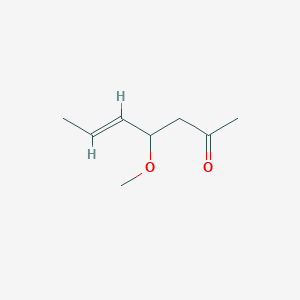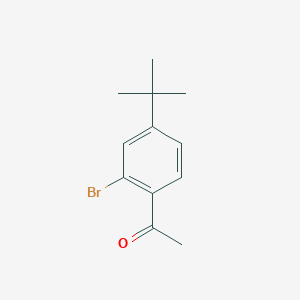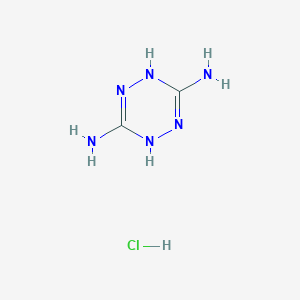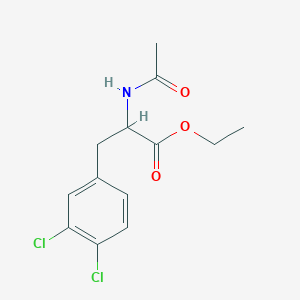![molecular formula C23H20N4O2 B122778 3-[1-(3-Aminopropil)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pirrol-2,5-diona](/img/structure/B122778.png)
3-[1-(3-Aminopropil)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pirrol-2,5-diona
Descripción general
Descripción
La Bisindolilmalemida III es un compuesto orgánico sintético que pertenece a la clase de las bisindolilmalemidas. Estos compuestos son conocidos por sus actividades biológicas, particularmente como inhibidores de las proteínas quinasas. La Bisindolilmalemida III ha sido ampliamente estudiada por sus posibles aplicaciones terapéuticas debido a su capacidad para modular diversos procesos celulares.
Aplicaciones Científicas De Investigación
La Bisindolilmalemida III tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas transformaciones orgánicas.
Biología: El compuesto se estudia por su capacidad para inhibir las proteínas quinasas, lo que lo convierte en una herramienta valiosa en la investigación de la señalización celular.
Industria: Las propiedades químicas únicas del compuesto lo hacen útil en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
La Bisindolilmalemida III ejerce sus efectos principalmente inhibiendo la proteína quinasa C (PKC). Se une al sitio de unión al ATP de la PKC, evitando la fosforilación de las proteínas diana. Esta inhibición interrumpe diversas vías de señalización celular, lo que lleva a cambios en el comportamiento celular. Además, la Bisindolilmalemida III puede inhibir otras proteínas quinasas, como S6K1, MAPKAP-K1, RSK2 y MSK1, con una potencia similar .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La Bisindolilmalemida III se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de 2,3-dibromomalemida con derivados del indol en presencia de una base. Esta reacción generalmente ocurre en una mezcla de tetrahidrofurano (THF) y tolueno, produciendo Bisindolilmalemida III en buenos rendimientos . Otro método implica el uso de la reacción de Grignard de Steglich, donde un reactivo de Grignard de indol reacciona con un derivado de malemida para formar el producto deseado .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para la Bisindolilmalemida III no están ampliamente documentados, se pueden aplicar los principios generales de la síntesis orgánica y las técnicas de escalado. Estos métodos involucrarían la optimización de las condiciones de reacción, los procesos de purificación y la garantía de la escalabilidad de la síntesis para producir el compuesto en grandes cantidades.
Análisis De Reacciones Químicas
Tipos de Reacciones
La Bisindolilmalemida III se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en los anillos de indol.
Sustitución: Los anillos de indol pueden sufrir reacciones de sustitución con varios electrófilos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones de la Bisindolilmalemida III incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y electrófilos como los haluros de alquilo. Las condiciones de reacción varían según la transformación deseada, pero las condiciones típicas implican el uso de solventes orgánicos y temperaturas controladas.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir derivados de quinona, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos de indol.
Comparación Con Compuestos Similares
Compuestos Similares
Bisindolilmalemida I: Otro miembro de la familia de las bisindolilmalemidas, conocido por su inhibición selectiva de las isoenzimas de la PKC.
Estaurosporina: Un compuesto estructuralmente similar que actúa como un inhibidor no específico de la proteína quinasa.
Ruboxistaurina: Un ejemplo clínico de un derivado de la bisindolilmalemida con potente inhibición de la PKC-β.
Singularidad
La Bisindolilmalemida III es única debido a su perfil inhibitorio específico y su capacidad para modular múltiples proteínas quinasas. Esto la convierte en una herramienta versátil en la investigación y en las posibles aplicaciones terapéuticas. Su flexibilidad estructural y sus propiedades similares a las de los fármacos también contribuyen a su singularidad en comparación con otros compuestos similares .
Propiedades
IUPAC Name |
3-[1-(3-aminopropyl)indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c24-10-5-11-27-13-17(15-7-2-4-9-19(15)27)21-20(22(28)26-23(21)29)16-12-25-18-8-3-1-6-14(16)18/h1-4,6-9,12-13,25H,5,10-11,24H2,(H,26,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYXQTXFRIDSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


